(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-yl)prop-2-enoic acid is a synthetic derivative of chromen-4-one, also known as chromone. Chromones are a class of oxygen-containing heterocyclic compounds found in various natural sources and possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties [, , ].
This particular derivative has gained attention in scientific research primarily due to its potential as an anti-cancer agent, specifically targeting the p53-MDM2 pathway [].
(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-yl)acrylic acid is a chemical compound classified under chromen derivatives, known for their diverse biological activities. This compound features a chromen ring system with a chlorine substituent at the 6th position and an acrylic acid moiety at the 3rd position. Chromen derivatives are studied extensively for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties .
(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-yl)acrylic acid belongs to the class of chromen derivatives, which are characterized by their fused benzopyran structure. These compounds are recognized for their potential biological activities, including enzyme inhibition and receptor modulation, making them of interest in pharmacological studies .
The synthesis of (2E)-3-(6-Chloro-4-oxo-4H-chromen-3-yl)acrylic acid typically involves several key steps:
The reaction conditions generally require:
The molecular formula of (2E)-3-(6-Chloro-4-oxo-4H-chromen-3-yl)acrylic acid is . Its structure consists of:
Key structural data includes:
The compound's structure can be visualized using molecular modeling software or through chemical databases that provide 3D representations .
(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-yl)acrylic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of (2E)-3-(6-Chloro-4-oxo-4H-chromen-3-yl)acrylic acid involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor of certain enzymes or receptors, leading to downstream effects such as reduced inflammation or altered cellular signaling pathways.
For instance, its potential anti-inflammatory effects may be attributed to its ability to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .
The physical properties of (2E)-3-(6-Chloro-4-oxo-4H-chromen-3-yl)acrylic acid include:
Key chemical properties include:
These properties influence its behavior in biological systems and its utility in various applications .
(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-y)acrylic acid has several scientific uses:
The benzopyrone core serves as the fundamental architectural motif for a diverse array of bioactive molecules, with coumarin (benzo-α-pyrone) and chromone (4-oxo-4H-1-benzopyran) representing distinct yet interconnected chemotypes. Chromenones, specifically characterized by a keto group at the C4 position of the pyran ring, constitute a critical subclass where structural variations significantly influence pharmacological potential. The compound (2E)-3-(6-Chloro-4-oxo-4H-chromen-3-yl)acrylic acid exemplifies a strategically functionalized chromen-4-one derivative featuring three key modifications:
This structural configuration positions the molecule within a specific niche of chromenone derivatives where the C3 acrylic acid group acts as a versatile pharmacophore. Table 1 highlights key structural features of related chromenone derivatives and their biological relevance.
Table 1: Structural Features and Biological Relevance of Selected Chromenone Derivatives
Compound Class | Core Structure | Key Substituent(s) | Reported Pharmacological Activity | Source Reference |
---|---|---|---|---|
Simple Chromen-4-one | 4-Oxo-4H-chromene | None | Limited activity; scaffold precursor | [1] |
3-Formylchromone | 4-Oxo-4H-chromene | -CHO at C3 | Synthetic intermediate; weak enzyme inhibition | [8] |
3-(6-Methyl-4-oxo-4H-chromen-3-yl)acrylic acid | 4-Oxo-4H-chromene | -CH₃ at C6, -(E)-CH=CHCOOH at C3 | Anti-inflammatory, potential anticancer | [6] |
(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-yl)acrylic acid | 4-Oxo-4H-chromene | -Cl at C6, -(E)-CH=CHCOOH at C3 | Key synthetic intermediate; Michael acceptor | [2] [4] |
Flavanone (Chroman-4-one) | 2,3-Dihydro-4H-chromen-4-one | Saturated C2-C3 bond | Antioxidant, neuroprotective | [1] |
The journey of coumarin-based molecules in medicinal chemistry began with the isolation of coumarin itself from Coumarouna odorata (tonka beans) by Vogel in 1820 [5]. Initially explored for its fragrance, the coumarin scaffold gained profound therapeutic significance with the serendipitous discovery of dicoumarol in the 1940s. This natural 4-hydroxycoumarin dimer, formed from coumarin during sweet clover spoilage, was identified as the causative agent of hemorrhagic disease in cattle and unveiled the anticoagulant potential of 4-hydroxycoumarins via vitamin K epoxide reductase inhibition [3] [5]. This discovery directly catalyzed the development of synthetic warfarin, which became a mainstay oral anticoagulant and rodenticide, firmly establishing coumarins as privileged scaffolds [5].
The latter half of the 20th century witnessed diversification beyond anticoagulation. Research expanded into exploring substitutions on the coumarin nucleus, particularly at C3, C4, C6, and C7 positions, leading to compounds with varied biological profiles like antimicrobial, anti-inflammatory, and anticancer activities [7] [9]. The introduction of the acrylic acid moiety at the C3 position of chromen-4-ones, as exemplified by (2E)-3-(6-Chloro-4-oxo-4H-chromen-3-yl)acrylic acid, represents a more recent strategic evolution. This modification leverages the inherent reactivity of the chromenone system and the bioisosteric potential of the acrylic acid group, aiming to develop novel agents targeting inflammation, infectious diseases (e.g., leishmaniasis), and cancer [1] [6]. Table 2 outlines key milestones in the development of coumarin/chromenone-based therapeutics.
Table 2: Key Milestones in Coumarin/Chromenone-Based Drug Discovery
Time Period | Key Compound/Class | Discovery/Significance | Impact | |
---|---|---|---|---|
1820 | Coumarin | Isolated by Vogel from tonka beans | Foundation of the chemical class | |
Early 1940s | Dicoumarol | Identified as anticoagulant in spoiled sweet clover | Revealed vitamin K antagonism mechanism | |
Late 1940s | Warfarin | Synthetic 4-hydroxycoumarin developed as anticoagulant | First widely used oral anticoagulant | |
1960s-1990s | Psoralens (Furanocoumarins) | Developed for PUVA therapy (psoriasis, vitiligo) | Photochemotherapeutic agents | |
1980s-Present | Novobiocin (Aminocoumarin) | Natural antibiotic targeting DNA gyrase | Validated coumarins as antimicrobials | |
2000s-Present | C3-Functionalized Chromenones (e.g., 3-Acrylic acids) | Designed synthesis for diverse bioactivities (anti-leishmanial, anticancer) | Expansion into new therapeutic areas beyond anticoagulation | [1] [6] [9] |
Functionalization at the C3 position of the chromen-4-one scaffold is a cornerstone strategy in modern medicinal chemistry for enhancing biological activity and target specificity. The C3 position is highly reactive due to its adjacency to the electron-deficient carbonyl group at C4. Introducing substituents at C3 significantly alters the molecule's electronic profile, steric bulk, and potential for specific interactions. The rationale for developing derivatives like (2E)-3-(6-Chloro-4-oxo-4H-chromen-3-yl)acrylic acid involves several key chemical and pharmacological principles:
Enhanced Electron-Withdrawing Character and Conjugation: The introduction of an α,β-unsaturated acrylic acid group (-CH=CH-COOH) at C3 creates a powerful electron-withdrawing extension. The chlorine atom at C6 further augments this effect. This extended conjugation lowers the LUMO energy, facilitating nucleophilic attack at the β-carbon of the acrylic acid moiety (Michael addition) [6] [8]. This inherent electrophilicity is crucial for covalent or strong reversible interactions with biological nucleophiles (e.g., cysteine thiols in enzyme active sites). Computational studies on analogous chromenones confirm significant electron delocalization across the chromenone-acrylate system, enhancing reactivity [9].
Michael Acceptor Capability: The (E)-configured acrylic acid moiety transforms the C3 position into a potent Michael acceptor. This allows the molecule to act as an electrophile capable of reacting with nucleophilic residues (primarily cysteine) in target proteins. This mechanism underpins the biological activity of many α,β-unsaturated carbonyl compounds, contributing to enzyme inhibition (e.g., kinases, dehydrogenases) and interference with cellular signaling pathways like NF-κB [1] [7] [9]. The 6-chloro substituent fine-tunes the electrophilicity of the β-carbon.
Versatility for Chemical Derivatization: The terminal carboxylic acid (-COOH) group serves as a crucial chemical handle. It enables:
Table 3: Impact of C3 Functionalization on Chromenone Bioactivity
C3 Functional Group | Electronic Effect | Key Reactivity/Bioactivity | Example Application/Outcome |
---|---|---|---|
-H (Unsubstituted) | Neutral | Limited reactivity; weak bioactivity | Scaffold precursor; low potency |
-CH₃ (Alkyl) | Mild electron-donating | Modest bioactivity enhancement | Some enzyme inhibition; low to moderate potency |
-CHO (Formyl) | Strong electron-withdrawing | Electrophilic carbon; Schiff base formation | Intermediate for synthesis; moderate enzyme inhibition |
-CH=CH-Ar (Styryl) | Extended conjugation | Moderate Michael acceptor; intercalation? | Anticancer, antimicrobial |
-CH=CH-COOR (Acrylate ester) | Strong electron-withdrawing | Potent Michael acceptor; hydrolyzed to acid | Prodrug; enzyme inhibition; anticancer activity |
-CH=CH-COOH (Acrylic acid) | Strong electron-withdrawing | Potent Michael acceptor; H-bond donor/acceptor; ionic | Targeted enzyme inhibition (Kinases, LOX, Leishmania targets); Anti-inflammatory; Anti-leishmanial; Anticancer [1] [6] [9] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9